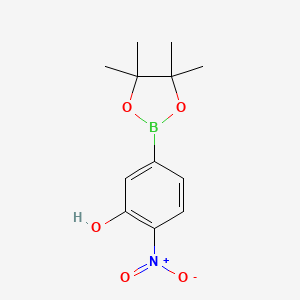

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Properties

IUPAC Name |

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14(16)17)10(15)7-8/h5-7,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYSKLEXBBODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a nitrophenol derivative. One common method is the reaction of 2-nitrophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.

Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can form carbon-carbon bonds with halides or pseudohalides.

Common Reagents and Conditions

Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification, respectively.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

Reduction: 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Substitution: Various esters or ethers depending on the substituent introduced.

Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanisms:

The compound is known for its ability to undergo borylation reactions, which are crucial in organic synthesis. It can react with alkylbenzenes in the presence of palladium catalysts to form pinacol boronates. This reaction is pivotal for constructing complex organic molecules efficiently.

Applications in Drug Development:

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The nitro group can be reduced to an amino group through enzymatic processes, which alters the compound's reactivity and biological profile. Such modifications are essential in developing new drugs with improved efficacy and safety profiles .

Catalysis

Transition Metal Catalysis:

The compound serves as a substrate for various transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the efficiency of catalytic processes such as hydroboration and cross-coupling reactions. These processes are fundamental in synthesizing pharmaceuticals and agrochemicals .

Environmental Applications:

Due to its chemical properties, this compound can also be utilized in environmental applications such as pollutant degradation. Its interactions with nucleophiles can facilitate the breakdown of hazardous substances, making it a candidate for developing environmentally friendly remediation strategies .

Material Science

Polymer Chemistry:

In material science, the compound's boronate functionality enables its use in creating novel polymers and materials. Boronic acids and their derivatives are known for their ability to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to external stimuli .

Sensor Development:

The unique properties of this compound also lend themselves to sensor technology. Its ability to interact selectively with certain biomolecules makes it useful in designing sensors for detecting specific analytes in biological samples .

Case Study 1: Drug Development

A study investigated the reduction of the nitro group in similar compounds using specific oxidoreductases. The results demonstrated that modifications led to increased bioactivity against certain cancer cell lines, highlighting the potential of this compound in targeted cancer therapies .

Case Study 2: Environmental Remediation

Research focused on using boronic acid derivatives for the removal of heavy metals from contaminated water sources. The study found that these compounds effectively chelated heavy metals, facilitating their removal through filtration processes .

Mechanism of Action

The mechanism of action of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol largely depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the phenol ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring critically affects electronic properties and reactivity. Key comparisons include:

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1158236-73-7)

- Structural Difference : Nitro group at the 3-position instead of 2.

- This may decrease reactivity in Suzuki-Miyaura reactions compared to the ortho-nitro analogue .

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1256360-32-3)

- Structural Difference : Two chloro substituents at 2- and 4-positions.

- Impact : Chloro groups are moderately electron-withdrawing but less so than nitro. The dual substitution increases steric hindrance and may reduce coupling efficiency in bulky catalytic systems .

3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1451391-17-5)

Functional Group Variations

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde (CAS 1356962-09-8)

- Structural Difference: Aldehyde group replaces the phenol hydroxyl.

- The absence of a phenolic proton eliminates acidity-driven interactions, altering solubility and catalytic behavior .

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Physical Properties

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity at the boronate-bearing carbon, favoring oxidative addition in Pd-catalyzed reactions. Comparatively, chloro or methyl substituents reduce this effect, leading to slower kinetics .

Biological Activity

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, highlighting its mechanisms of action and therapeutic potential.

- Molecular Formula : C₁₂H₁₇BN₂O₄

- Molecular Weight : 264.09 g/mol

- CAS Number : 833486-94-5

- Physical State : Solid (light yellow to amber)

- Melting Point : 175–180 °C

- Solubility : Soluble in dimethylformamide

Synthesis

The synthesis of this compound typically involves the reaction of nitrophenol derivatives with boron-containing reagents under controlled conditions. The use of specific catalysts can enhance yield and purity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of phenolic compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC₅₀ Values : In vitro assays indicated that related compounds displayed IC₅₀ values ranging from 0.56 µM to >100 µM against different cancer cell lines . The introduction of substituents such as nitro or boron groups can enhance this activity.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 0.56 |

| Compound B | HL-60 (leukemia) | 1.0 |

| Compound C | MDA-MB-435 (melanoma) | <0.01 |

The biological activity of this compound is attributed to several mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Studies indicate that these compounds can activate caspase pathways in treated cells, promoting programmed cell death .

- Nuclear Condensation : Compounds demonstrate significant nuclear condensation in treated cells compared to controls, a hallmark of apoptosis .

Case Study 1: Anticancer Activity in Lung Cancer Cells

A study examined the effects of this compound on A549 lung cancer cells. The compound exhibited:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 nM.

- Apoptosis Induction : Flow cytometry analysis revealed a marked increase in apoptotic cells after treatment.

Case Study 2: Effects on Leukemia Cell Lines

In another investigation involving HL-60 and U937 leukemia cell lines:

- Cell Cycle Analysis : The compound induced G2/M phase arrest.

- Caspase Activation : Enhanced caspase-3 activity was noted upon treatment with concentrations as low as 100 nM.

Q & A

Q. What is the role of the boronic ester group in 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in cross-coupling reactions?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process for forming carbon-carbon bonds. The boronic ester acts as an aryl donor, coupling with aryl halides or triflates in the presence of bases like Cs₂CO₃ (commonly used in aryl ether syntheses) . This reactivity is critical for synthesizing biaryls or functionalized aromatic systems in materials science and medicinal chemistry.

Q. How can researchers synthesize and purify this compound?

A typical synthesis involves:

- Protection of the phenol group (if required) to prevent side reactions.

- Boronic ester formation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Purity is verified by HPLC (>98%) or NMR (absence of unreacted starting materials) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹¹B NMR : Confirms boronic ester formation (δ ~30–35 ppm for pinacol boronic esters) .

- ¹³C NMR : Identifies the nitro group (C-NO₂ resonance ~140–150 ppm) and aromatic carbons.

- IR Spectroscopy : Detects B-O (∼1350 cm⁻¹) and NO₂ (∼1520 and 1350 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can contradictory data on cross-coupling efficiency with this compound be resolved?

Variations in reaction yields may arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos .

- Steric hindrance : The nitro group at the 2-position may reduce coupling efficiency with bulky substrates.

- Base optimization : Test Cs₂CO₃, K₃PO₄, or Na₂CO₃ to mitigate deprotonation side reactions . Systematic screening using a Design of Experiments (DoE) approach is recommended to isolate critical variables .

Q. What strategies enable functionalization of the nitro group while preserving the boronic ester?

The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C or Zn/HCl) for further derivatization. Key considerations :

- Protection of the boronic ester : Use mild reducing conditions to avoid hydrolysis of the dioxaborolane ring.

- Nucleophilic aromatic substitution : Replace NO₂ with amines or thiols under basic conditions . Monitor reaction progress via TLC or in situ FTIR to detect intermediate formation .

Q. How does the nitro group influence the thermal stability of this compound?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for boronic esters).

- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks indicating nitro group instability under heat .

- Handling recommendations : Store at –20°C under inert atmosphere to prevent degradation .

Q. What computational methods model the electronic effects of the nitro and boronic ester groups?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in cross-coupling or electrophilic substitution.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions near the nitro group . Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is commonly used .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate characterization : Use LC-MS or ¹H NMR to identify side products (e.g., boronic ester hydrolysis or nitro reduction).

- Reaction monitoring : Employ in situ Raman spectroscopy to track boronic ester integrity during heating .

- Scale-up adjustments : Replace THF with toluene for higher-temperature reactions to improve solubility .

Q. What applications exist for this compound in materials science?

- OLEDs : As a building block for electron-transport layers due to the nitro group’s electron-withdrawing properties .

- Polymer synthesis : Incorporate into conjugated polymers via Suzuki coupling to enhance charge-transfer properties .

- Sensor development : Functionalize with fluorophores for nitroaromatic detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.